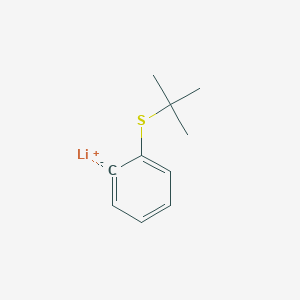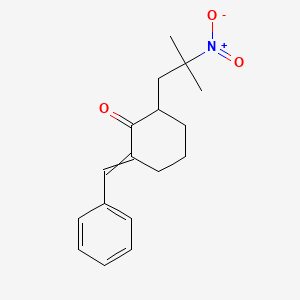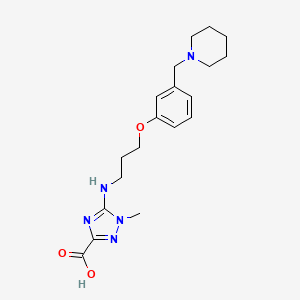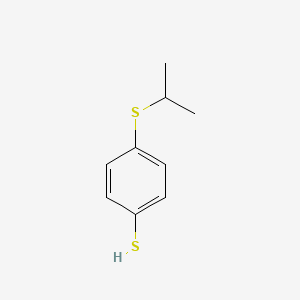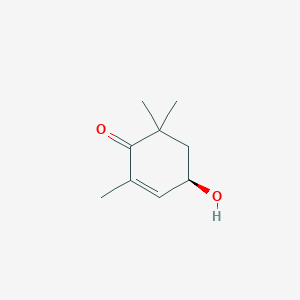
1-Fluorobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluorobutan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorine atom attached to the first carbon of a butyl chain, with an amine group (-NH2) also attached to the same carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluorobutan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of 1-bromobutane with ammonia, followed by fluorination. The reaction conditions typically involve:
Nucleophilic Substitution: 1-bromobutane reacts with ammonia in an ethanol solvent at elevated temperatures to form butan-1-amine.
Fluorination: The resulting butan-1-amine is then treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to replace the hydrogen atom with a fluorine atom, yielding this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of reactive fluorinating agents.
Análisis De Reacciones Químicas
1-Fluorobutan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding fluorinated amides or nitriles using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to fluorinated alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with electrophiles, forming derivatives like fluorinated ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like isocyanates or chloroformates under mild conditions.
Major Products:
Oxidation: Fluorinated amides or nitriles.
Reduction: Fluorinated alcohols or hydrocarbons.
Substitution: Fluorinated ureas or carbamates
Aplicaciones Científicas De Investigación
1-Fluorobutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atom can modulate biological activity.
Medicine: Explored for its potential in developing pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-fluorobutan-1-amine involves its interaction with molecular targets through its amine and fluorine functional groups. The fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity to specific receptors or enzymes. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity .
Comparación Con Compuestos Similares
1-Fluorobutan-1-amine can be compared with other fluorinated amines such as:
- 1-Fluoropropan-1-amine
- 1-Fluoroethan-1-amine
- 1-Fluoropentan-1-amine
Uniqueness:
- Chain Length: The butyl chain in this compound provides a balance between hydrophobicity and hydrophilicity, influencing its solubility and reactivity.
- Fluorine Position: The position of the fluorine atom at the first carbon can significantly affect the compound’s electronic properties and reactivity compared to other fluorinated amines .
Propiedades
Número CAS |
80539-86-2 |
|---|---|
Fórmula molecular |
C4H10FN |
Peso molecular |
91.13 g/mol |
Nombre IUPAC |
1-fluorobutan-1-amine |
InChI |
InChI=1S/C4H10FN/c1-2-3-4(5)6/h4H,2-3,6H2,1H3 |
Clave InChI |
LXWVHANKUPRRKD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-hydroxyethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14431868.png)
![8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline](/img/structure/B14431871.png)
![3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14431885.png)


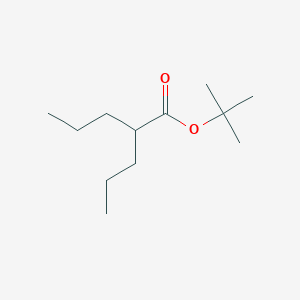
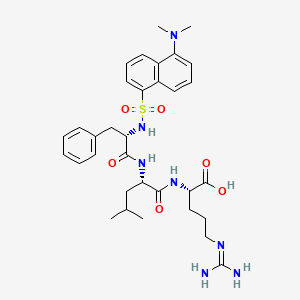
![2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B14431907.png)
